molecular formula C9H11NO3 B077220 2,6-Dimethyl-4-nitroanisole CAS No. 14804-39-8

2,6-Dimethyl-4-nitroanisole

Cat. No. B077220
CAS RN: 14804-39-8
M. Wt: 181.19 g/mol
InChI Key: HSDNHFOJTRMGER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dimethyl-4-nitroanisole involves nitration reactions where specific precursors like 3-iodoanisole and 2,6-dimethyl-4-iodoanisole undergo nitration to yield nitroanisole derivatives. The reaction rate and outcomes are influenced by factors such as nitrous acid concentration and acidity, showcasing the mechanism of nitrodeiodination (Butler & Sanderson, 1975).

Molecular Structure Analysis

The molecular structure of nitroanisole derivatives, including 2,6-Dimethyl-4-nitroanisole, exhibits specific conformational features. Studies using X-ray diffraction methods have elucidated these structures, showing variations in the degree of ring puckering influenced by the position and nature of substituents on the phenyl ring, which also correlates with pharmacological activity (Fossheim et al., 1982).

Chemical Reactions and Properties

2,6-Dimethyl-4-nitroanisole undergoes various chemical reactions, including anaerobic coupling reactions under specific conditions, leading to the formation of azo dimers. These reactions are significant in understanding the environmental fate and potential toxicity of nitroaromatic compounds (Kadoya et al., 2018).

Physical Properties Analysis

The study of physical properties such as crystal structure and aggregation behavior in compounds related to 2,6-Dimethyl-4-nitroanisole provides insights into their intermolecular interactions. For example, in derivatives of anisole, specific interactions such as hydrogen bonding and pi-pi stacking play a crucial role in their aggregation and structural characteristics (Garden et al., 2004).

Scientific Research Applications

  • Chemical Synthesis and Reaction Mechanisms :

    • Butler & Sanderson (1975) studied the nitration of 2,6-dimethyl-4-iodoanisole, which resulted in the displacement of iodine, contributing to understanding nitrodeiodination mechanisms (Butler & Sanderson, 1975).
    • Dix & Moodie (1986) examined the nitrosation and nitrous acid-catalyzed nitration of 2,6-dimethylanisole, contributing insights into chemical reaction kinetics and mechanisms (Dix & Moodie, 1986).
  • Environmental Contamination and Reduction :

    • Kadoya et al. (2018) provided evidence of anaerobic coupling reactions in nitroaromatic compounds, like 4-nitroanisole, which is significant for understanding their environmental impact and transformation (Kadoya et al., 2018).
  • Solvatochromic Solvent Parameters :

    • Wyatt et al. (2005) determined solvatochromic parameters for 4-nitroanisole in gas-expanded liquids, contributing to the characterization of solvents in various states (Wyatt et al., 2005).
    • Salari et al. (2010) investigated the solvation behavior of solvatochromic indicators like 4-nitroanisole in ionic liquid mixtures, enhancing understanding of solvent-solute interactions (Salari et al., 2010).
  • Material Science and Spectroscopy :

    • Núñez-Vergara et al. (2002) studied the electrochemical characteristics and free radical formation in nitroanisole isomers, contributing to materials science and spectroscopy (Núñez-Vergara et al., 2002).
  • Pharmacological Applications :

    • Research on derivatives of nitroanisole, like 2,6-dimethyl-4-nitropyridine N-oxide, have been explored for their potential in pharmacological applications. For example, Fossheim et al. (1982) examined the crystal structures and pharmacological activity of calcium channel antagonists derived from similar compounds (Fossheim et al., 1982).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

2-methoxy-1,3-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDNHFOJTRMGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163873
Record name m-Xylene, 2-methoxy-5-nitro-
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-nitroanisole

CAS RN

14804-39-8
Record name 2-Methoxy-1,3-dimethyl-5-nitrobenzene
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Record name m-Xylene, 2-methoxy-5-nitro-
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Record name m-Xylene, 2-methoxy-5-nitro-
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Synthesis routes and methods I

Procedure details

In a manner analogous to the preparation of N2,N4-bis[3-methoxy-4-(methoxycarbonyl)phenyl]-5-fluoro-2,4-pyrimidinediamine, the reaction of 2,6-dimethyl-4-nitrophenol (1.67 g, 10 mmol), potassium carbonate (13 g, 0.1 mol) and iodomethane (2.5 mL, 50 mmol) gave 2,6-dimethyl-1-methoxy-4-nitrobenzene. Hydrogenation of 2,6-dimethyl-1-methoxy-4-nitrobenzene gave 3,5-dimethyl-4-methoxyaniline.
Name
N2,N4-bis[3-methoxy-4-(methoxycarbonyl)phenyl]-5-fluoro-2,4-pyrimidinediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,6-Dimethylanisole (2, 36 g, 260 mmol) was added dropwise over 0.5 h to stirred cold cone. nitric acid (200 mL) contained in round-bottom flask; stirring at room temperature was continued for 18 h. The mixture was poured onto crushed ice contained in a 1-L beaker. The resulting bright yellow solid was vacuum-filtered and dried. Recrystallization from ethanol-water gave 2,6-dimethyl-4-nitroanisole (3, 29 g, 62% yield) as a pale yellow solid, mp 90°-91° C. (lit.: Burton, G. W.; Joyce, A.; Ingold, K. U. Arch. Biochem. Biophys., 1982, 221, 281; 89°-91° C.).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the reactivity of 2,6-dimethylanisole compare to anisole in nitrosation reactions?

A2: Research indicates that 2,6-dimethylanisole exhibits a shallower rate-acidity profile compared to anisole in nitrosation reactions. [] This suggests that the presence of the two methyl groups on the aromatic ring in 2,6-dimethylanisole influences its reactivity towards nitrosation, likely due to steric and electronic effects.

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